Cas no 116433-49-9 (2-azido-N-(4-methylphenyl)acetamide)

2-Azido-N-(4-methylphenyl)acetamide is a synthetic organic compound featuring an azido functional group attached to an acetamide scaffold with a para-methylphenyl substituent. This structure makes it a versatile intermediate in organic synthesis, particularly in click chemistry applications due to its reactive azide moiety. The compound is useful for Huisgen cycloaddition reactions, enabling the formation of 1,2,3-triazole derivatives with high selectivity. Its stability under standard conditions and compatibility with various solvents enhance its utility in pharmaceutical and materials research. The presence of the methylphenyl group may also influence solubility and reactivity, allowing tailored modifications in target applications. Proper handling is advised due to the potential hazards associated with azide compounds.
2-azido-N-(4-methylphenyl)acetamide structure
116433-49-9 structure
Product Name:2-azido-N-(4-methylphenyl)acetamide
CAS No:116433-49-9
MF:C9H10N4O
MW:190.201900959015
CID:4457038
PubChem ID:14201103
Update Time:2025-11-05

2-azido-N-(4-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, 2-azido-N-(4-methylphenyl)-
    • 2-Azido-N-(4-methylphenyl)acetamide
    • AKOS005717226
    • F2158-1362
    • DTXSID40557306
    • SCHEMBL19525791
    • DTXCID70508088
    • BS-3196
    • STL137718
    • 116433-49-9
    • REA43349
    • Z808615092
    • 2-azido-N-(4-methylphenyl)acetamide
    • MDL: MFCD14652267
    • Inchi: 1S/C9H10N4O/c1-7-2-4-8(5-3-7)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14)
    • InChI Key: CCDGBERUXHSSKZ-UHFFFAOYSA-N
    • SMILES: [N+](=NCC(=O)NC1=CC=C(C)C=C1)=[N-]

Computed Properties

  • Exact Mass: 190.08546096Da
  • Monoisotopic Mass: 190.08546096Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 43.5Ų

2-azido-N-(4-methylphenyl)acetamide Pricemore >>

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Additional information on 2-azido-N-(4-methylphenyl)acetamide

2-Azido-N-(4-Methylphenyl)Acetamide (CAS No: 116433-49-9)

2-Azido-N-(4-Methylphenyl)Acetamide, also known by its CAS number 116433-49-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which includes an azide group (-N3) attached to an acetamide moiety, further substituted with a methyl group on the aromatic ring. The combination of these functional groups makes it a versatile compound with potential applications in drug design, materials science, and bioconjugation.

The synthesis of 2-Azido-N-(4-Methylphenyl)Acetamide typically involves a multi-step process, often starting with the preparation of the corresponding amine intermediate. The introduction of the azide group is commonly achieved through a substitution reaction, such as the Curtius rearrangement or via the use of sodium azide (NaN3) in appropriate conditions. The presence of the methyl group on the phenyl ring adds to the compound's stability and enhances its solubility properties, making it suitable for various chemical transformations.

Recent studies have highlighted the potential of 2-Azido-N-(4-Methylphenyl)Acetamide in click chemistry reactions, particularly in the context of bioorthogonal reactions. The azide group is highly reactive under specific conditions, enabling efficient coupling with alkyne-containing molecules to form stable triazole linkages. This property has been exploited in the development of bioconjugates for imaging and therapeutic applications. For instance, researchers have utilized this compound as a building block for creating probes that can target specific biomolecules in vivo, offering new avenues for diagnostic and treatment strategies.

In addition to its role in click chemistry, 2-Azido-N-(4-Methylphenyl)Acetamide has shown promise in drug delivery systems. The compound's ability to undergo controlled release mechanisms under physiological conditions makes it an attractive candidate for encapsulating drugs or imaging agents within biocompatible carriers. Recent advancements in nanotechnology have further expanded its utility, with studies demonstrating its integration into polymeric nanoparticles for targeted drug delivery.

The pharmacological profile of 2-Azido-N-(4-Methylphenyl)Acetamide is another area of active research. Preclinical studies have indicated that this compound exhibits moderate inhibitory activity against certain enzymes associated with inflammatory pathways, suggesting its potential as a lead compound for anti-inflammatory drug development. Furthermore, its structural flexibility allows for easy modification to optimize pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for drug candidates.

In terms of chemical stability, 2-Azido-N-(4-Methylphenyl)Acetamide demonstrates good thermal stability under standard laboratory conditions. However, care must be taken during handling due to the inherent reactivity of the azide group. Proper storage conditions include keeping the compound in a cool, dry place away from light and oxidizing agents to ensure optimal shelf life.

The application of computational chemistry tools has also provided valuable insights into the molecular interactions of 2-Azido-N-(4-Methylphenyl)Acetamide. Quantum mechanical calculations have revealed that the azide group plays a pivotal role in stabilizing key intermediates during reaction processes, thereby influencing the overall reactivity and selectivity of the compound. These findings have been instrumental in guiding further experimental work aimed at optimizing reaction conditions and improving yields.

In conclusion, 2-Azido-N-(4-Methylphenyl)Acetamide, with its unique combination of functional groups and versatile reactivity, continues to be a focal point in contemporary chemical research. Its applications span across multiple disciplines, from materials science to pharmacology, underscoring its importance as a valuable tool in modern chemical synthesis and drug discovery.

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